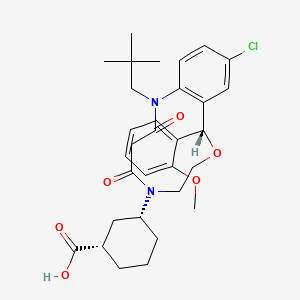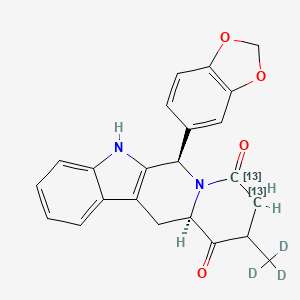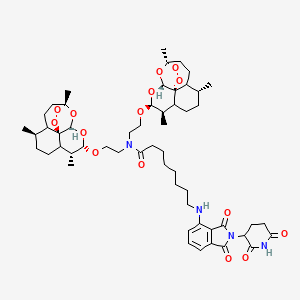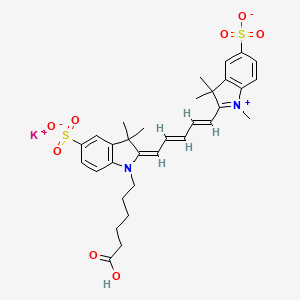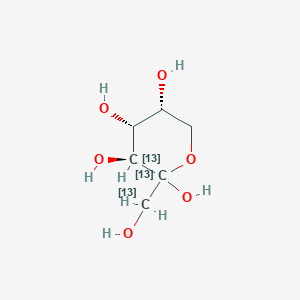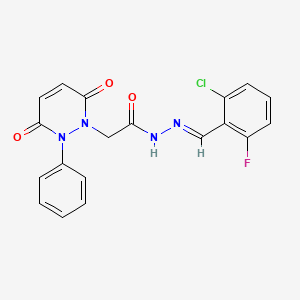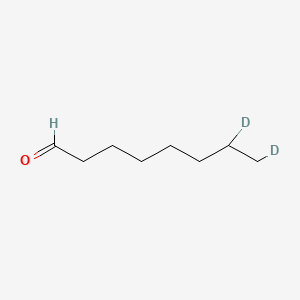
Octanal-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanal-d2, also known as deuterated octanal, is a stable isotope-labeled compound where two hydrogen atoms in octanal are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octanal-d2 can be synthesized through the deuteration of octanal. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) or deuterated reagents under specific conditions. One common method involves the catalytic hydrogenation of octanal in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octanal-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to octanol-d2 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) under anhydrous conditions.
Major Products
Oxidation: Octanoic acid-d2.
Reduction: Octanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanal-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of catalytic processes.
Wirkmechanismus
The mechanism of action of octanal-d2 involves its incorporation into various chemical and biological systems as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be used to study metabolic pathways and the effects of deuterium substitution on enzyme activity and drug metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanal: The non-deuterated form of octanal-d2, used in similar applications but lacks the distinct spectroscopic signal provided by deuterium.
Octanal-d4: A compound where four hydrogen atoms are replaced by deuterium, offering even more distinct spectroscopic signals.
Octanal-d16: A fully deuterated form of octanal, used in specialized studies requiring complete deuteration.
Uniqueness
This compound is unique due to its partial deuteration, providing a balance between cost and the distinct spectroscopic signals needed for tracing studies. It offers a valuable tool for researchers in various fields, allowing for detailed analysis of chemical and biological processes.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
130.22 g/mol |
IUPAC-Name |
7,8-dideuteriooctanal |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D,2D |
InChI-Schlüssel |
NUJGJRNETVAIRJ-QDNHWIQGSA-N |
Isomerische SMILES |
[2H]CC([2H])CCCCCC=O |
Kanonische SMILES |
CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


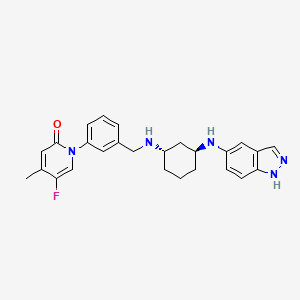

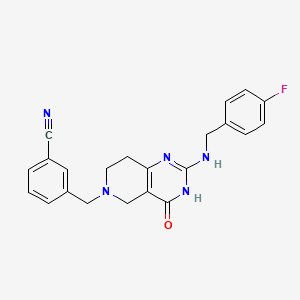
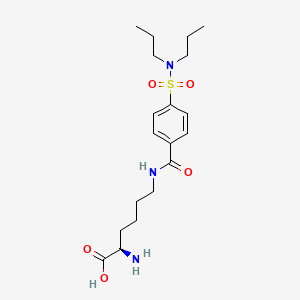
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
